molecular formula C12H7F4NO B6368475 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261945-57-6

3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368475
CAS RN: 1261945-57-6
M. Wt: 257.18 g/mol
InChI Key: HFXOCZOHYATDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% (3-FTMHP) is an organic compound with a wide range of applications in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, anti-bacterial, and anti-fungal properties. 3-FTMHP has been used in a variety of laboratory experiments and clinical trials, and has been found to have potential applications in the treatment of various chronic diseases.

Scientific Research Applications

3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has been used in a variety of laboratory experiments and clinical trials. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been used in the study of chronic diseases such as arthritis, asthma, and diabetes. 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has also been used in the study of cancer cells and has been found to inhibit the growth of certain types of tumors.

Mechanism of Action

The exact mechanism of action of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to work by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation, and blocking their production can reduce inflammation. 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% also appears to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2, which are involved in the production of other inflammatory compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has been found to inhibit the growth of certain types of tumors, suggesting that it may have anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its anti-inflammatory, anti-bacterial, and anti-fungal properties make it a useful tool for the study of chronic diseases. However, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has several limitations. It is not very soluble in water, and its effects on the human body are not fully understood, so it should be used with caution.

Future Directions

The potential future directions for 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects, as well as its potential applications in the treatment of chronic diseases. In addition, further research is needed to explore the potential of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% as an anti-cancer agent. Additionally, the synthesis method of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% can be improved to make it more efficient and cost-effective. Finally, 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% can be further explored for its potential applications in other areas, such as drug delivery systems and materials science.

Synthesis Methods

3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% is synthesized from the reaction of 2-fluoro-3-trifluoromethylphenol and 2-hydroxy-3-pyridinecarboxylic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and the product is then purified by recrystallization. The synthesis of 3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% is relatively simple and can be easily performed in the laboratory.

properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-7(8-4-2-6-17-11(8)18)3-1-5-9(10)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXOCZOHYATDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683150
Record name 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine

CAS RN

1261945-57-6
Record name 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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